molecular formula C24H21ClN2O2 B10932902 1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Cat. No.: B10932902
M. Wt: 404.9 g/mol
InChI Key: WCYCKIKZFDQDSA-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorobenzyl group and two 4-methoxyphenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone.

    Introduction of the 4-chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the 4-methoxyphenyl groups: This can be done through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

    1-(4-methoxybenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole: The presence of methoxy groups at different positions can influence the compound’s electronic properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-28-21-11-5-18(6-12-21)23-15-24(19-7-13-22(29-2)14-8-19)27(26-23)16-17-3-9-20(25)10-4-17/h3-15H,16H2,1-2H3

InChI Key

WCYCKIKZFDQDSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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